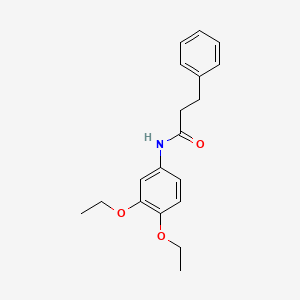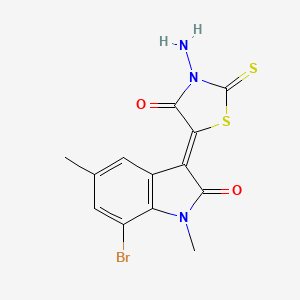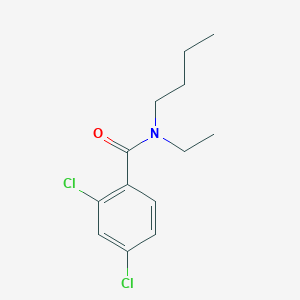
N-(3,4-diethoxyphenyl)-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-diethoxyphenyl)-3-phenylpropanamide, also known as DEP, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DEP belongs to the class of compounds known as phenylpropanoids, which are widely distributed in the plant kingdom and have been reported to possess various biological activities.
Mécanisme D'action
The mechanism of action of N-(3,4-diethoxyphenyl)-3-phenylpropanamide is not fully understood, but it is believed to exert its biological effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. N-(3,4-diethoxyphenyl)-3-phenylpropanamide has also been reported to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in the inflammatory response and tumor progression.
Biochemical and Physiological Effects:
N-(3,4-diethoxyphenyl)-3-phenylpropanamide has been reported to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune response. N-(3,4-diethoxyphenyl)-3-phenylpropanamide has also been shown to reduce oxidative stress and inflammation in various cell and animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-diethoxyphenyl)-3-phenylpropanamide has several advantages for lab experiments, including its relatively simple synthesis, low toxicity, and broad range of biological activities. However, N-(3,4-diethoxyphenyl)-3-phenylpropanamide also has some limitations, including its poor solubility in water and limited bioavailability, which may limit its therapeutic potential.
Orientations Futures
Several future directions for research on N-(3,4-diethoxyphenyl)-3-phenylpropanamide include the optimization of its synthesis and formulation, the investigation of its pharmacokinetics and pharmacodynamics, and the evaluation of its safety and efficacy in preclinical and clinical trials. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the biological effects of N-(3,4-diethoxyphenyl)-3-phenylpropanamide and to identify its potential therapeutic applications in various diseases.
Méthodes De Synthèse
N-(3,4-diethoxyphenyl)-3-phenylpropanamide can be synthesized using a variety of methods, including the Claisen-Schmidt condensation reaction, which involves the condensation of 3,4-diethoxybenzaldehyde and 3-phenylpropanal in the presence of a base catalyst. Other methods include the reduction of 3,4-diethoxybenzophenone using sodium borohydride and subsequent reaction with benzyl chloride.
Applications De Recherche Scientifique
N-(3,4-diethoxyphenyl)-3-phenylpropanamide has been reported to possess various biological activities, including anti-inflammatory, antioxidant, and antitumor properties. Several studies have investigated the potential therapeutic applications of N-(3,4-diethoxyphenyl)-3-phenylpropanamide in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
N-(3,4-diethoxyphenyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-3-22-17-12-11-16(14-18(17)23-4-2)20-19(21)13-10-15-8-6-5-7-9-15/h5-9,11-12,14H,3-4,10,13H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEIZWYQVZXTIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)NC(=O)CCC2=CC=CC=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-diethoxyphenyl)-3-phenylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 1-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4970934.png)
![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2,3-dichlorobenzamide](/img/structure/B4970942.png)
![3-[(4-benzyl-1-piperidinyl)methyl]-1H-indole](/img/structure/B4970943.png)
![1-(3-methoxyphenyl)-4-{[5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]carbonyl}piperazine](/img/structure/B4970949.png)
![5-(1-isopropyl-4-piperidinyl)-3-(4-morpholinylcarbonyl)-1-(2-phenylethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4970961.png)
![5-[(benzylamino)methylene]-1,3-dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4970970.png)
![N-{2-[2-(2-iodophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine](/img/structure/B4970971.png)
![ethyl 4-{[4-(ethoxycarbonyl)phenyl]amino}-2,6-dimethylnicotinate hydrochloride](/img/structure/B4970984.png)

![N-benzyl-2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4970995.png)
![1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4970999.png)

![N-benzyl-5-[(2,5-dimethylphenoxy)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B4971023.png)
![N-{4-[(2-phenoxypropanoyl)amino]phenyl}benzamide](/img/structure/B4971029.png)